7-(Aminomethyl)-4-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is a heterocyclic compound recognized for its potential applications in medicinal chemistry. It is classified under the category of pyrido[2,3-b]pyrazines, which are known for their diverse biological activities. The compound has a molecular formula of CHNO and a molecular weight of 220.27 g/mol. Its CAS number is 2060049-71-8, which uniquely identifies it in chemical databases.
The synthesis of 7-(Aminomethyl)-4-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one typically involves multi-step synthetic routes. One common method includes the reaction of appropriate pyridine derivatives with amines and alkylating agents under controlled conditions to yield the final product.
The molecular structure of 7-(Aminomethyl)-4-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one features a fused bicyclic system with an amine and an isopropyl group attached to the pyridine ring.
CC(C)NCC1=NC(=C(C=N1)C(=O)N)N
.7-(Aminomethyl)-4-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to enhance yield and selectivity.
The mechanism of action for 7-(Aminomethyl)-4-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one involves its interaction with biological targets within the body:
While specific physical properties such as density and boiling point are not readily available for this compound, it is generally expected to be stable under standard laboratory conditions.
7-(Aminomethyl)-4-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one has several potential scientific uses:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0